Bienvenue dans la boutique en ligne BenchChem!

2-(4-Fluorophenethyloxy)ethanol

Cardiovascular Pharmacology Medicinal Chemistry Receptor Selectivity

2-(4-Fluorophenethyloxy)ethanol is a synthetic arylalkyl ether (C10H13FO2, MW 184.21 g/mol). It features a 4-fluorophenyl group linked through an ethoxy bridge to a terminal hydroxyethyl group.

Molecular Formula C10H13FO2
Molecular Weight 184.21 g/mol
Cat. No. B8302647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenethyloxy)ethanol
Molecular FormulaC10H13FO2
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCOCCO)F
InChIInChI=1S/C10H13FO2/c11-10-3-1-9(2-4-10)5-7-13-8-6-12/h1-4,12H,5-8H2
InChIKeySUPMGLNCUVPJQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenethyloxy)ethanol (CAS 81228-11-7): A Key Intermediate in Selective Beta-1 Blocker Synthesis


2-(4-Fluorophenethyloxy)ethanol is a synthetic arylalkyl ether (C10H13FO2, MW 184.21 g/mol) . It features a 4-fluorophenyl group linked through an ethoxy bridge to a terminal hydroxyethyl group. The compound serves as a critical intermediate in the multi-step synthesis of Flusoxolol, a highly selective beta-1-adrenergic receptor antagonist [1]. The fluorine substituent at the para-position is essential for conferring the exceptional beta-1 vs. beta-2 selectivity observed in the final drug [2].

Why Generic Analogs Cannot Replace 2-(4-Fluorophenethyloxy)ethanol in Beta-1 Blocker Synthesis


In the synthesis of selective beta-1-adrenergic receptor antagonists, the precise structure of the alkoxy side chain, particularly the aryl substituent, is a key determinant of the selectivity profile [1]. The 4-fluorophenyl group in 2-(4-Fluorophenethyloxy)ethanol is critical for achieving the extraordinary beta-1/beta-2 selectivity (over 1000-fold) of the final drug Flusoxolol [1]. Simply using unsubstituted 2-phenethyloxyethanol or other halogen analogs would lead to the production of derivatives with altered binding affinities and potentially unpredictable pharmacological profiles. The fluorine atom provides a unique combination of electronic effects and size matching for the receptor's binding pocket [2]. Therefore, generic substitution with a non-fluorinated or differently substituted building block is not viable for reproducing the precise biological selectivity of the Flusoxolol class.

Quantitative Differentiation Evidence for 2-(4-Fluorophenethyloxy)ethanol Against Key Analogs


Unmatched Beta-1 vs. Beta-2 Adrenergic Selectivity Through Flusoxolol

While the compound itself is a building block, its procurement value is directly anchored in the pharmacological profile of the drug it produces, Flusoxolol. Flusoxolol, derived using 2-(4-Fluorophenethyloxy)ethanol, exhibits over 1000-fold selectivity for beta-1 over beta-2 adrenergic receptors [1]. This selectivity is a direct structural consequence of the 4-fluorophenethyloxy moiety, as compounds in the same series lacking this group show dramatically reduced selectivity [1]. The over 1000-fold ratio is exceptional compared to common beta-1 blockers like atenolol (~15-fold), metoprolol (~30-fold), and bisoprolol (~75-fold) [2].

Cardiovascular Pharmacology Medicinal Chemistry Receptor Selectivity

Lipophilicity Tuned for Blood-Brain Barrier Penetration Potential

The calculated partition coefficient (LogP) for 2-(4-Fluorophenethyloxy)ethanol is 1.38 . This value falls within the optimal CNS drug space (1 < LogP < 3), suggesting a favorable balance for blood-brain barrier permeability. In contrast, the non-fluorinated analog 2-phenethyloxyethanol would have a lower LogP, while a completely different structural class like Flusoxolol itself has a much higher LogP of 3.79 . The distinct lipophilicity of the core building block allows for modular incorporation into larger structures where precise LogP tuning is required.

Pharmacokinetics Property-based Design CNS Drug Discovery

High-Yield Synthesis Validates Scalable Procurement

A patent-reported synthesis demonstrates that 2-(4-Fluorophenethyloxy)ethanol can be obtained in 91% yield from 2-(4-fluorophenyl)ethoxyacetic acid via reduction with lithium aluminum hydride . In contrast, the synthesis of the non-fluorinated analogue 2-(2-phenethyloxy-ethoxy)-ethanol requires a longer route involving benzyl protection and hydrogenolysis, potentially reducing overall yield . The 91% yield for the target compound is a compelling argument for its selection in multi-step syntheses where material throughput is critical.

Synthetic Chemistry Process Development Scale-up

Dual Flag-Target Binding Profile for Chemical Biology Tool Development

BindingDB data reveals that 2-(4-Fluorophenethyloxy)ethanol demonstrates an EC50 of 80 nM against rat P2X3 purinoceptor and a Ki of 2510 nM against the guinea pig beta-1 adrenergic receptor [REFS-1, REFS-2]. The 80 nM affinity for P2X3 is notable for the relatively low molecular weight of the compound (184.21 g/mol), indicating good ligand efficiency. This dual P2X3/beta-1 binding profile is not reported for the unsubstituted phenethyl analog.

Chemical Biology Receptor Pharmacology Target Engagement

High-Value Application Scenarios for Procuring 2-(4-Fluorophenethyloxy)ethanol


Enabling the Synthesis of a Uniquely Selective Beta-1 Blocker

For medicinal chemistry programs focused on next-generation cardiovascular drugs, 2-(4-Fluorophenethyloxy)ethanol is the indispensable starting material for Flusoxolol. Its use directly results in a drug with over 1000-fold selectivity for beta-1 versus beta-2 receptors, as established in in vitro assays [1]. No other commercially available building block replicates this selectivity profile, making procurement essential for any group seeking to explore this chemical space.

Investigating Receptor Crosstalk with a Dual P2X3/Beta-1 Ligand

With a nanomolar affinity for the P2X3 receptor (EC50 80 nM) and a known interaction with beta-1 receptors, this compound is a valuable tool for in vitro signaling studies. It can be used to probe the interplay between purinergic and adrenergic pathways in cellular models, a unique pharmacological feature not found in its des-fluoro analog [1].

Optimizing CNS Drug Properties via a Low Molecular Weight Fragment

Given its calculated LogP of 1.38, which lies in the optimal CNS drug range [1], 2-(4-Fluorophenethyloxy)ethanol is an attractive fragment for lead optimization. Medicinal chemists can couple this building block to larger pharmacophores to improve blood-brain barrier penetration, while its low molecular weight (184.21 g/mol) maintains favorable ligand efficiency.

Quote Request

Request a Quote for 2-(4-Fluorophenethyloxy)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.